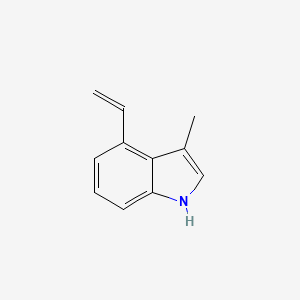
3-Methyl-4-vinyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-vinyl-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological importance and are prevalent in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a methyl group at the third position and a vinyl group at the fourth position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-vinyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach includes the cyclization of o-toluidides .
Industrial Production Methods: Industrial production of this compound may involve the use of multicomponent reactions, which are efficient and cost-effective. These reactions can be carried out in a one-pot process, combining aryl hydrazines, ketones, and alkyl halides to generate the desired indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives with ethyl groups.
Substitution: Substituted indole derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-vinyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-vinyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and signal transduction. The compound’s effects are mediated through its binding to specific proteins and modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
3-Methylindole: Similar structure but lacks the vinyl group.
4-Vinylindole: Similar structure but lacks the methyl group.
Indole: The parent compound without any substituents.
Comparison: 3-Methyl-4-vinyl-1H-indole is unique due to the presence of both methyl and vinyl groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4-ethenyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-3-9-5-4-6-10-11(9)8(2)7-12-10/h3-7,12H,1H2,2H3 |
InChI-Schlüssel |
NWQLINYLHVILRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=CC=CC(=C12)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


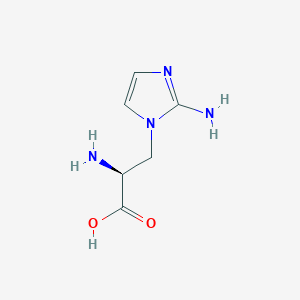
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
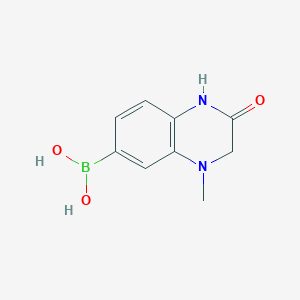
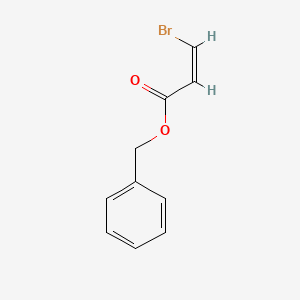
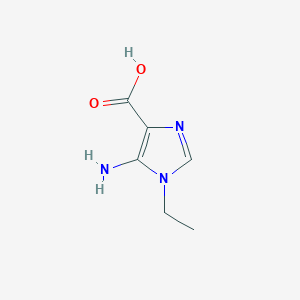
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)


![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


